2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid
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Overview
Description
2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid: is a nitrogen-containing heterocyclic compound that contains both a pyrrole ring and a pyrazine ring. These types of compounds have gained significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . Despite their importance, the exact action mechanisms of pyrrolopyrazine derivatives are not yet fully understood.
Preparation Methods
Several synthetic routes exist for the preparation of pyrrolopyrazine derivatives:
Cyclization: Involves the formation of the pyrrolopyrazine ring system through intramolecular reactions.
Ring Annulation: Incorporates the pyrrolopyrazine scaffold by connecting existing rings.
Cycloaddition: Utilizes reactions like Diels-Alder or 1,3-dipolar cycloaddition.
Direct C-H Arylation:
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type and substituents.
Scientific Research Applications
Chemistry: Pyrrolopyrazine derivatives serve as building blocks for drug discovery research.
Biology: Their biological activities make them relevant for studying cellular processes.
Industry: These compounds may find use in materials science or organic electronics.
Mechanism of Action
The exact molecular targets and pathways through which 2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid exerts its effects remain an active area of research. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While there are limited Structure-Activity Relationship (SAR) studies, it’s essential to compare this compound with similar derivatives. Notable examples include:
Pyrrolo [1,2-a] pyrazine derivatives: Exhibiting antibacterial, antifungal, and antiviral activities.
5H-pyrrolo [2,3-b] pyrazine derivatives: Showing more kinase inhibition activity.
Properties
Molecular Formula |
C7H5F3N2O2 |
---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6-4(3-5(13)14)11-1-2-12-6/h1-2H,3H2,(H,13,14) |
InChI Key |
MSPYDMXLTRQKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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